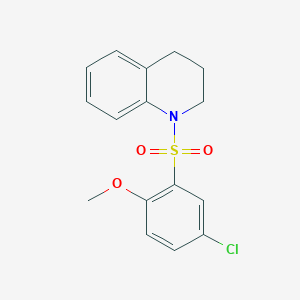
4-chloro-2-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl methyl ether is a chemical compound that belongs to the class of sulfonyl quinolines. This compound is characterized by the presence of a sulfonyl group attached to a quinoline ring system, which is further substituted with a chloro and methoxy group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 4-chloro-2-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl methyl ether typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-methoxybenzenesulfonyl chloride and tetrahydroquinoline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane and catalysts such as lutidine.
Industrial Production: On an industrial scale, the production methods are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-chloro-2-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl methyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted products
Scientific Research Applications
4-chloro-2-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl methyl ether has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-chloro-2-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl methyl ether involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, leading to modulation of their activity.
Pathways: It affects various biochemical pathways, including those involved in cell signaling and metabolism
Comparison with Similar Compounds
4-chloro-2-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl methyl ether can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 5-chloro-2-methoxybenzenesulfonyl chloride and 1-(2-methoxyphenyl)piperazine share structural similarities.
Uniqueness: The presence of both the sulfonyl and quinoline moieties in this compound imparts unique chemical and biological properties that are not observed in the similar compounds .
Properties
Molecular Formula |
C16H16ClNO3S |
|---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C16H16ClNO3S/c1-21-15-9-8-13(17)11-16(15)22(19,20)18-10-4-6-12-5-2-3-7-14(12)18/h2-3,5,7-9,11H,4,6,10H2,1H3 |
InChI Key |
DKIFUZGIHGWZHN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC3=CC=CC=C32 |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


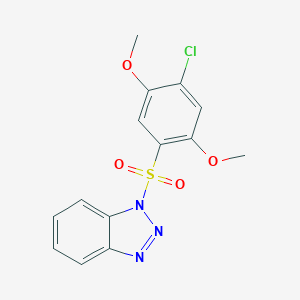
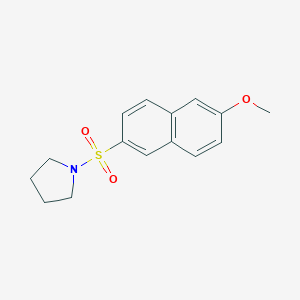
![1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine](/img/structure/B225056.png)

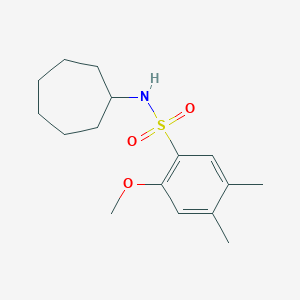
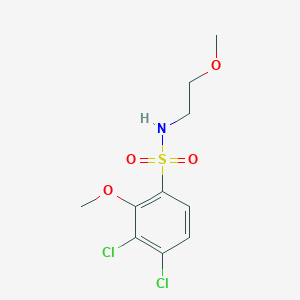
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B225090.png)

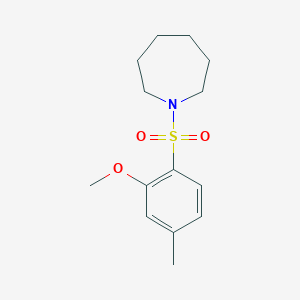
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B225103.png)
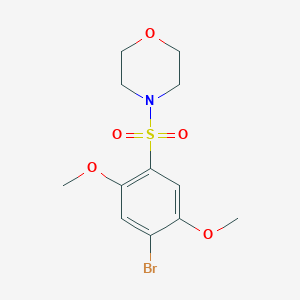
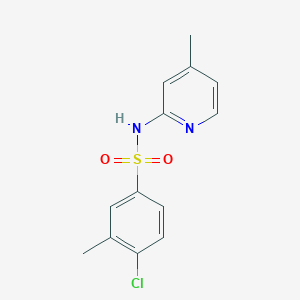
![3-methyl-N-{1-methyl-2-[(3-methylbenzoyl)amino]ethyl}benzamide](/img/structure/B225115.png)
![4-Chloro-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225126.png)
